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Cat. No.: B15553830

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for
the detection and visualization of azide-modified biomolecules in living cells. As a member of
the cyanine dye family, Cy3 exhibits bright fluorescence with an excitation maximum around
550 nm and an emission maximum around 570 nm. The presence of three sulfonate groups
enhances its hydrophilicity, making it ideal for biological applications in aqueous environments
by preventing aggregation and non-specific binding. The terminal alkyne group enables its
covalent attachment to azide-containing molecules via the copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This
allows for the specific labeling and dynamic tracking of a wide range of biomolecules, including
proteins, glycans, lipids, and nucleic acids, in their native cellular environment.

Principle of the Method

The application of Trisulfo-Cy3-Alkyne in live-cell imaging is a two-step process. First, cells
are metabolically labeled with a precursor molecule containing an azide group. This precursor
is incorporated into the target biomolecule through the cell's natural biosynthetic pathways.
Second, the cells are treated with Trisulfo-Cy3-Alkyne. In the presence of a copper(l) catalyst,
the alkyne group on the dye reacts with the azide group on the biomolecule, forming a stable
triazole linkage and fluorescently labeling the target. To mitigate copper-induced cytotoxicity in
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live cells, the catalyst is typically used with a chelating ligand such as Tris(3-
hydroxypropyltriazolylmethyl)amine (THPTA).

Data Presentation

Table 1: Photophysical Properties of Trisulfo-Cy3-Alkyne

Property Value Reference
Excitation Maximum (Aex) ~550 nm [1]
Emission Maximum (Aem) ~570 nm [1]
Molar Extinction Coefficient (g) ~150,000 cm~—tM~1 [2]
Quantum Yield (®) ~0.1 [2]
Recommended Laser Line 532 nm or 561 nm [3]
Recommended Filter Set TRITC/Cy3 [3]

Table 2: Recommended Starting Concentrations for
Live-Cell Labeling
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Reagent Concentration Range Key Considerations

Optimal concentration and

Azide-modified metabolic labeling time should be
precursor (e.g., L- 25-100 uM determined empirically for
Azidohomoalanine) each cell type and

experimental goal.

Lower concentrations are
Trisulfo-Cy3-Alkyne 1-10uM preferred to minimize
background fluorescence.

Should be used in conjunction
Copper(ll) Sulfate (CuSOa) 50 - 100 uM ] o
with a protective ligand.

A 5:1 molar ratio of ligand to
THPTA (ligand) 250 - 500 uM copper is recommended to

reduce cytotoxicity.

Freshly prepared solution is
Sodium Ascorbate 1-25mM required to reduce Cu(ll) to the

active Cu(l) state.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with
Azidohomoalanine (AHA)

This protocol describes the metabolic incorporation of the azide-containing amino acid analog,
L-Azidohomoalanine (AHA), into newly synthesized proteins.

Materials:
» Live cells seeded on a glass-bottom dish or chamber slide
o Complete cell culture medium

¢ Methionine-free medium
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e L-Azidohomoalanine (AHA) stock solution (e.g., 10 mM in sterile water or PBS)
* Phosphate-Buffered Saline (PBS), sterile

Procedure:

Culture cells to the desired confluency (typically 60-80%).
o Aspirate the complete culture medium and wash the cells once with warm PBS.

e Incubate the cells in pre-warmed methionine-free medium for 30-60 minutes to deplete
intracellular methionine pools.

* Replace the medium with methionine-free medium supplemented with AHA to a final
concentration of 25-50 puM.

 Incubate the cells under normal growth conditions (37°C, 5% CO-) for the desired labeling
period (e.g., 1-4 hours for pulse-labeling or longer for continuous labeling).

 After the incubation, aspirate the AHA-containing medium and wash the cells three times
with warm PBS to remove any unincorporated AHA.

e The cells are now ready for the click chemistry reaction with Trisulfo-Cy3-Alkyne.

Protocol 2: Live-Cell Click Chemistry Labeling with
Trisulfo-Cy3-Alkyne

This protocol details the copper-catalyzed click reaction to label azide-modified biomolecules
with Trisulfo-Cy3-Alkyne in live cells.

Materials:
» Metabolically labeled live cells (from Protocol 1)
¢ Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

o Trisulfo-Cy3-Alkyne stock solution (1 mM in DMSO or water)
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o Copper(ll) Sulfate (CuSOa) stock solution (10 mM in sterile water)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in sterile water)
e Sodium Ascorbate stock solution (100 mM in sterile water, freshly prepared)

Procedure:

o Prepare the Click Reaction Cocktail: In a sterile microcentrifuge tube, prepare the click
reaction cocktail immediately before use. For a final volume of 1 mL of imaging medium, add
the components in the following order:

o 10 pL of 1 mM Trisulfo-Cy3-Alkyne (final concentration: 10 uM)

[e]

10 pL of 10 mM CuSOs (final concentration: 100 pM)

o

10 pL of 50 mM THPTA (final concentration: 500 uM)

[¢]

Gently mix the dye, copper, and ligand before adding the reducing agent.

[¢]

10 pL of 100 mM Sodium Ascorbate (final concentration: 1 mM)

[e]

Vortex the solution briefly.
o Labeling Reaction:

o To the washed, azide-labeled cells, add the freshly prepared click reaction cocktail diluted
in pre-warmed live-cell imaging medium.

o Incubate the cells for 15-30 minutes at 37°C, protected from light.
e Washing:

o Aspirate the click reaction medium and wash the cells three times with pre-warmed live-
cell imaging medium.

e Imaging:

o The cells are now ready for live-cell fluorescence imaging.
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o Use a fluorescence microscope equipped with a suitable laser line (e.g., 561 nm) and a
TRITC/Cya filter set.

o To minimize phototoxicity, use the lowest possible laser power and exposure time that
provides a good signal-to-noise ratio.[4]

Mandatory Visualizations
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Caption: Experimental workflow for live-cell imaging using Trisulfo-Cy3-Alkyne.
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Caption: Bioorthogonal labeling of nascent proteins with Trisulfo-Cy3-Alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. Cya3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
e 4. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Trisulfo-Cy3-Alkyne: Application Notes and Protocols for
Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553830#trisulfo-cy3-alkyne-applications-in-live-
cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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